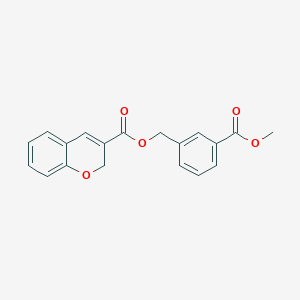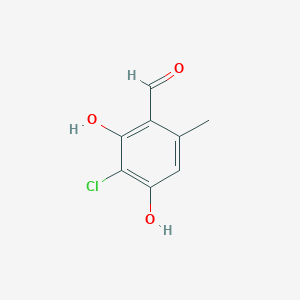
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO3 . It is also known by other names such as Chloroatranol and 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde . This compound is a degradation product of chloroatranorin and is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde typically involves the chlorination of 2,4-dihydroxy-6-methylbenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-Chloro-2,4-dihydroxy-6-methylbenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industry, this compound is used in the manufacture of fragrances and perfumes due to its presence in oakmoss absolute .
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Comparison: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups on the benzaldehyde ring, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
Propriétés
Numéro CAS |
106325-72-8 |
|---|---|
Formule moléculaire |
C8H7ClO3 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
3-chloro-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3 |
Clé InChI |
VDRNJNUDQVCPLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



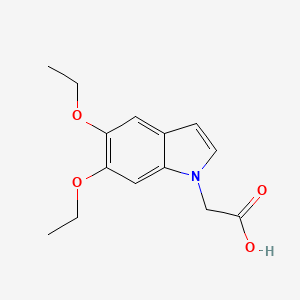
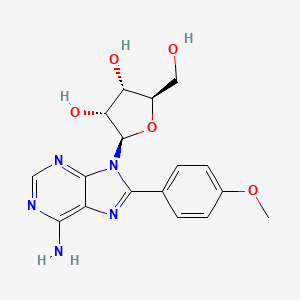
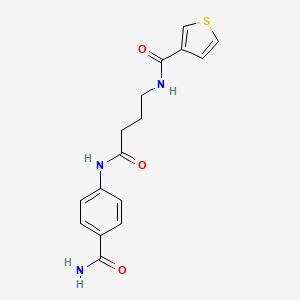
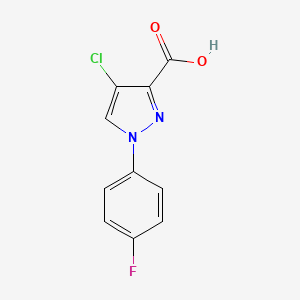


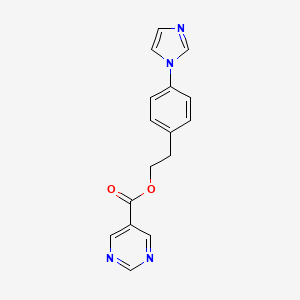
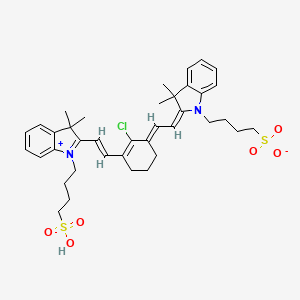

![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)

